2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a chemical compound characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with hydroxymethyl and triol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the following steps:
Formation of Oxane Ring: The oxane ring is constructed through a cyclization reaction, often involving the use of a diol precursor and an acid catalyst.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, which can be carried out using formaldehyde (CH2O) and a base such as sodium hydroxide (NaOH).
Triol Formation: The triol groups are introduced through a series of hydroxylation reactions, typically using hydrogen peroxide (H2O2) as the oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the oxane ring to a simpler structure.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Phenyl derivatives, reduced oxane structures.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and triol groups can form hydrogen bonds with biomolecules, influencing their structure and function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-(3-Fluorophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
- 2-(3-Iodophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
2-(3-Bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15BrO5 |
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Molecular Weight |
319.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15BrO5/c13-7-3-1-2-6(4-7)12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5H2 |
InChI Key |
ZDXIADNHCPCQET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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